2,6-Dimethyl-2,5-heptadiene
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Overview
Description
2,6-Dimethyl-2,5-heptadiene is an organic compound with the molecular formula C₉H₁₆. It is a diene, meaning it contains two double bonds, which are conjugated in this case. This compound is known for its applications in various chemical processes and is characterized by its double bond structure.
Preparation Methods
2,6-Dimethyl-2,5-heptadiene can be synthesized through several methods. One common method involves the self-condensation of acetone, which produces a mixture of products including this compound . Another method involves the use of camphor as a starting material . Industrial production methods often involve catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
2,6-Dimethyl-2,5-heptadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a catalyst. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,6-Dimethyl-2,5-heptadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-2,5-heptadiene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved often include cycloaddition reactions, where the compound forms cyclic structures with other molecules .
Comparison with Similar Compounds
2,6-Dimethyl-2,5-heptadiene can be compared with other similar compounds such as:
2,6-Dimethyl-2,5-heptadien-4-one: This compound has a similar structure but contains a ketone group, which gives it different chemical properties and reactivity.
2,4-Heptadiene: This compound has a similar diene structure but with different positions of the double bonds, leading to different reactivity and applications.
2,6-Dimethyl-3,5-heptadien-2-ol: This compound contains an alcohol group, which affects its solubility and reactivity.
This compound stands out due to its unique combination of double bonds and its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2,6-dimethylhepta-2,5-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-8(2)6-5-7-9(3)4/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMUAGGUXKQBSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC=C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334795 |
Source
|
Record name | 2,6-dimethyl-2,5-heptadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6090-16-0 |
Source
|
Record name | 2,6-dimethyl-2,5-heptadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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